molecular formula C5H4BrClN2 B070729 4-(Bromomethyl)-2-chloropyrimidine CAS No. 181363-06-4

4-(Bromomethyl)-2-chloropyrimidine

Cat. No. B070729
CAS RN: 181363-06-4
M. Wt: 207.45 g/mol
InChI Key: FONRFIJJNODTBH-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-chloropyrimidine, commonly known as BMCP, is a synthetic organic compound that has been extensively studied in the fields of medicine and biochemistry. It is a substituted pyrimidine derivative that has a broad range of applications in scientific research.

Scientific Research Applications

  • Syntheses and Reactivities Studies :

    • 4-(Bromomethyl)-2-chloropyrimidine and similar compounds have been synthesized for studying their solvolysis rates and mass spectra. These studies provide insights into the reactivity and structural properties of pyrimidine derivatives (Brown & Waring, 1978).
  • Role in Fluorescent Labelling and DNA Sequencing :

    • It's used in the synthesis of fluorescein derivatives for labelling nucleosides and oligonucleotides. This application is crucial in non-radioactive DNA sequencing and automatic DNA synthesis (Holletz et al., 1993).
  • Antiviral Drug Research :

    • Derivatives of 4-(Bromomethyl)-2-chloropyrimidine have been studied for their potential in inhibiting retrovirus replication, particularly in the context of HIV and Moloney murine sarcoma virus (Hocková et al., 2003).
  • Synthesis of Natural Alkaloids :

    • This compound is used in the total synthesis of natural alkaloids like variolin B, highlighting its significance in the field of medicinal chemistry and drug development (Baeza et al., 2010).
  • Development of Antiallergic Drugs :

    • Research has focused on synthesizing derivatives of 4-(Bromomethyl)-2-chloropyrimidine for potential antiallergic activity, demonstrating its versatility in pharmacological applications (Lesher, Singh, & Mielens, 1982).
  • Chemical Synthesis and Analysis :

    • Its role in the synthesis of various pyrimidine compounds and the subsequent analysis of these compounds' structures and properties using techniques like X-ray crystallography and NMR is significant (Clews & Cochran, 1948).

properties

IUPAC Name

4-(bromomethyl)-2-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-3-4-1-2-8-5(7)9-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONRFIJJNODTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630369
Record name 4-(Bromomethyl)-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2-chloropyrimidine

CAS RN

181363-06-4
Record name 4-(Bromomethyl)-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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